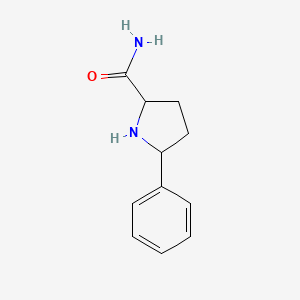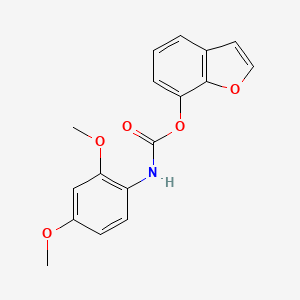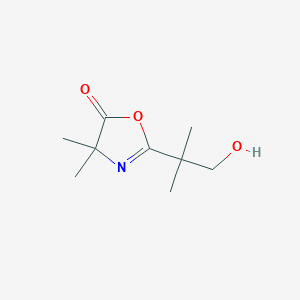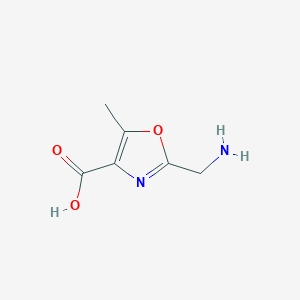
3-(3-Ethoxy-1H-1,2,4-triazol-5-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a triazole ring substituted with an ethoxy group and a benzenesulfonamide moiety, making it a versatile building block for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride.
Substitution Reactions: The ethoxy group is introduced through nucleophilic substitution reactions, where the triazole ring is treated with ethyl iodide in the presence of a base.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the triazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace the ethoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethyl iodide, pyridine.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)benzenesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antiviral, antifungal, and anticancer agents.
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with metals, which have applications in catalysis and material science.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and chemodynamic therapy agents.
Mechanism of Action
The mechanism of action of 3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ribavirin: An antiviral medication used to treat respiratory syncytial virus infection and hepatitis C.
Voriconazole: An antifungal medication used to treat serious fungal infections.
Uniqueness
3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group and benzenesulfonamide moiety provide unique reactivity and binding characteristics compared to other triazole derivatives .
Properties
CAS No. |
62036-16-2 |
|---|---|
Molecular Formula |
C10H12N4O3S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
3-(3-ethoxy-1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O3S/c1-2-17-10-12-9(13-14-10)7-4-3-5-8(6-7)18(11,15)16/h3-6H,2H2,1H3,(H2,11,15,16)(H,12,13,14) |
InChI Key |
NQSGBPJVHGOFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=N1)C2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)





![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)




![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)
